Cas no 13673-92-2 (3,5-dichlorobenzene-1,2-diol)

3,5-dichlorobenzene-1,2-diol structure
3,5-dichlorobenzene-1,2-diol structure
Product Name:3,5-dichlorobenzene-1,2-diol
CAS No:13673-92-2
MF:C6H4Cl2O2
MW:179.00076007843
CID:163222
PubChem ID:26173
Update Time:2025-04-19

3,5-dichlorobenzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol,3,5-dichloro-
    • 3,5-Dichlorocatechol
    • DICHLOROCATECHOL
    • 3,5-Dichloro-benzene-1,2-diol
    • 3,5-Dichlorocatechol1000µg
    • 3,5-Dichloropyrocatechol
    • 3 5-DICHLOROCATECHOL 97
    • 3,5-dichloro-2-benzenediol
    • 4,6-Dichloro-1,2-benzenediol
    • 3,5-Dichloro-1,2-benzenediol
    • 3,5-Dichlorocatechol 97%
    • 3,5-dichlorobenzene-1,2-diol
    • 1,2-Benzenediol, 3,5-dichloro-
    • 3,5-dichloro-1,2-dihydroxybenzene
    • EN300-1599476
    • C02933
    • 1,2-dihydroxy-4,6-dichlorobenzene
    • XSXYVLIPQMXCBV-UHFFFAOYSA-N
    • 3,5-Dichloro-1,2-benzenediol #
    • HY-133609
    • F87383
    • bmse000336
    • DTXSID5074509
    • 3,5-Dichlorocatechol, 97%
    • MFCD02683889
    • J-006900
    • Q27098232
    • CHEBI:15788
    • SCHEMBL70194
    • SY299571
    • AKOS003368034
    • CCRIS 4063
    • 13673-92-2
    • 35C
    • 3i4y
    • CS-0128393
    • DB-330930
    • MDL: MFCD02683889
    • Inchi: 1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
    • InChI Key: XSXYVLIPQMXCBV-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1O)O)Cl

Computed Properties

  • Exact Mass: 177.95892
  • Monoisotopic Mass: 177.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.4512 (rough estimate)
  • Melting Point: 79.5-84.5 °C (lit.)
  • Boiling Point: 255.02°C (rough estimate)
  • Flash Point: 117.4°C
  • Refractive Index: 1.4595 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 40.46
  • Solubility: Not available

3,5-dichlorobenzene-1,2-diol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

3,5-dichlorobenzene-1,2-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
545899-250MG
3,5-dichlorobenzene-1,2-diol
13673-92-2 97%
250MG
¥1265.46 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
545899-1G
3,5-dichlorobenzene-1,2-diol
13673-92-2 97%
1G
¥3264.57 2022-02-24
Enamine
EN300-1599476-0.05g
3,5-dichlorobenzene-1,2-diol
13673-92-2
0.05g
$816.0 2023-06-04
Enamine
EN300-1599476-0.1g
3,5-dichlorobenzene-1,2-diol
13673-92-2
0.1g
$855.0 2023-06-04
Enamine
EN300-1599476-0.25g
3,5-dichlorobenzene-1,2-diol
13673-92-2
0.25g
$893.0 2023-06-04
Enamine
EN300-1599476-0.5g
3,5-dichlorobenzene-1,2-diol
13673-92-2
0.5g
$933.0 2023-06-04
Enamine
EN300-1599476-1.0g
3,5-dichlorobenzene-1,2-diol
13673-92-2
1g
$971.0 2023-06-04
Enamine
EN300-1599476-2.5g
3,5-dichlorobenzene-1,2-diol
13673-92-2
2.5g
$1903.0 2023-06-04
Enamine
EN300-1599476-5.0g
3,5-dichlorobenzene-1,2-diol
13673-92-2
5g
$2816.0 2023-06-04
Enamine
EN300-1599476-10.0g
3,5-dichlorobenzene-1,2-diol
13673-92-2
10g
$4176.0 2023-06-04

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